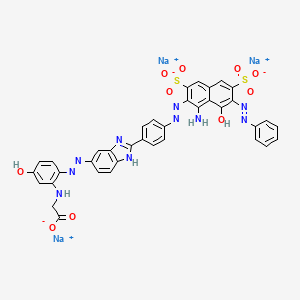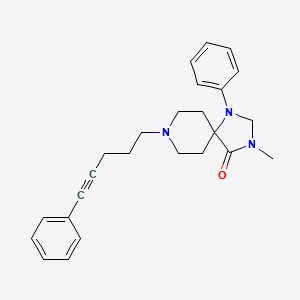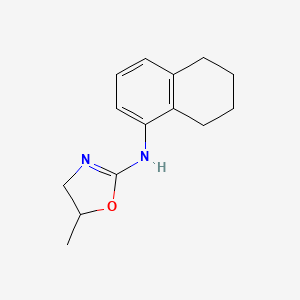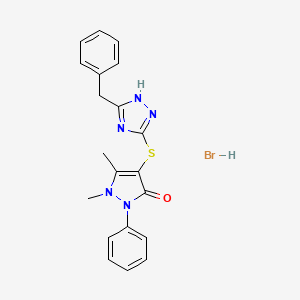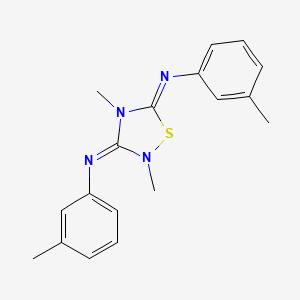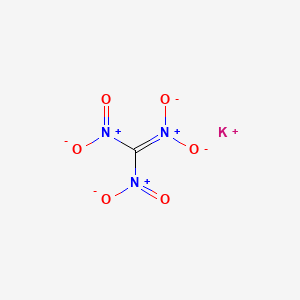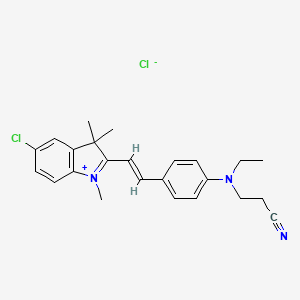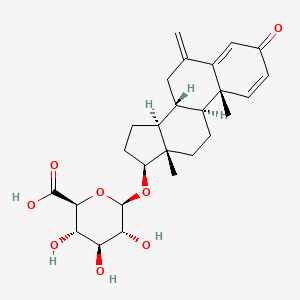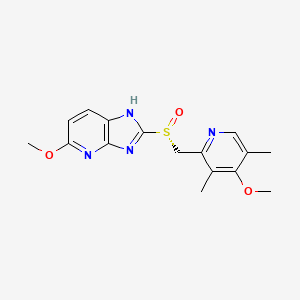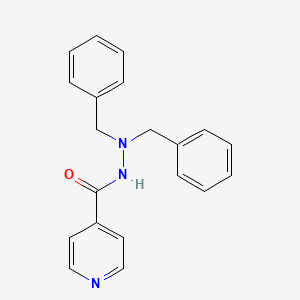
Isonicotinic acid, 2,2-dibenzylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl isoniazide is a derivative of isoniazid, a well-known antibiotic used primarily for the treatment of tuberculosis. This compound is characterized by the presence of two benzyl groups attached to the isoniazid molecule, which may confer unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzyl isoniazide can be synthesized through the condensation of isoniazid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of dibenzyl isoniazide may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl isoniazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can yield benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include benzaldehyde derivatives, benzyl alcohol derivatives, and various substituted isoniazid compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use as an anti-tubercular agent, similar to isoniazid.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of dibenzyl isoniazide is similar to that of isoniazid. It is a prodrug that requires activation by bacterial catalase-peroxidase. Once activated, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoniazid: The parent compound, widely used as an anti-tubercular agent.
Rifampicin: Another first-line anti-tubercular drug.
Ethambutol: Used in combination with isoniazid and rifampicin for tuberculosis treatment.
Uniqueness
Dibenzyl isoniazide is unique due to the presence of benzyl groups, which may enhance its lipophilicity and potentially improve its ability to penetrate bacterial cell walls. This structural modification could result in different pharmacokinetic and pharmacodynamic properties compared to isoniazid.
Propriétés
Numéro CAS |
88828-42-6 |
|---|---|
Formule moléculaire |
C20H19N3O |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
N',N'-dibenzylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C20H19N3O/c24-20(19-11-13-21-14-12-19)22-23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,24) |
Clé InChI |
HHDWXNMCSRMNIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




